4-Bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde
Overview
Description
4-Bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde is a complex organic compound with the molecular formula C21H15O6PS and a molecular weight of 426.4 g/mol. This compound is characterized by the presence of formyl groups, phenoxy groups, and a phosphinothioyloxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-Bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 4-formylphenol with phosphorus oxychloride (POCl3) to form 4-formylphenoxyphosphoryl chloride. This intermediate is then reacted with 4-hydroxybenzaldehyde under controlled conditions to yield the final product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Condensation: The formyl groups can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Scientific Research Applications
4-Bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and dendrimers.
Biology: It is employed in the development of fluorescent probes and sensors for detecting biological molecules.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The formyl groups can form Schiff bases with amino groups in proteins, potentially altering their function .
Comparison with Similar Compounds
4-Bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde can be compared with similar compounds such as:
4,4’-Oxydibenzaldehyde: Similar in structure but lacks the phosphinothioyloxy group, making it less versatile in certain reactions.
Bis(4-formylphenyl) ether: Similar in structure but lacks the phosphinothioyloxy group, limiting its applications in certain fields.
Thiophosphoryl-Pmmh-3 Dendrimer: A dendrimer with similar functional groups but a more complex structure, used in advanced material science.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its versatility and wide range of applications.
Properties
IUPAC Name |
4-bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15O6PS/c22-13-16-1-7-19(8-2-16)25-28(29,26-20-9-3-17(14-23)4-10-20)27-21-11-5-18(15-24)6-12-21/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHJCKHGVILXFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OP(=S)(OC2=CC=C(C=C2)C=O)OC3=CC=C(C=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15O6PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428239 | |
Record name | 4-bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159213-45-3 | |
Record name | 4-bis(4-formylphenoxy)phosphinothioyloxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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